3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate
CAS No.: 724740-90-3
Cat. No.: VC21493972
Molecular Formula: C22H18F3NO6
Molecular Weight: 449.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 724740-90-3 |
|---|---|
| Molecular Formula | C22H18F3NO6 |
| Molecular Weight | 449.4g/mol |
| IUPAC Name | [3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C22H18F3NO6/c1-29-14-4-2-13(3-5-14)18-19(27)16-7-6-15(12-17(16)32-20(18)22(23,24)25)31-21(28)26-8-10-30-11-9-26/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | FPLUWBSXMNEUCC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound characterized by its complex molecular structure. The compound contains several key functional groups that define its chemical behavior, including a chromenone core, a trifluoromethyl substituent, a methoxyphenyl group, and a morpholine carboxylate moiety.
Basic Chemical Information
The fundamental chemical identifiers for this compound are presented in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 724740-90-3 |
| Molecular Formula | C₂₂H₁₈F₃NO₆ |
| Molecular Weight | 449.4 g/mol |
| IUPAC Name | [3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate |
| InChI | InChI=1S/C22H18F3NO6/c1-29-14-4-2-13(3-5-14)18-19(27)16-7-6-15(12-17(16)32-20(18)22(23,24)25)31-21(28)26-8-10-30-11-9-26/h2-7,12H,8-11H2,1H3 |
| InChIKey | FPLUWBSXMNEUCC-UHFFFAOYSA-N |
Table 1: Chemical identifiers of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate
Structural Features
The compound's structure can be divided into four principal components:
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A 4H-chromen-4-one core (chromenone) that forms the central scaffold
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A 4-methoxyphenyl substituent at the C-3 position of the chromenone
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A trifluoromethyl group at the C-2 position of the chromenone
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A morpholine-4-carboxylate moiety attached to the C-7 position of the chromenone
The presence of these specific functional groups confers distinct chemical properties and potential biological activities to the molecule. The chromenone scaffold is a privileged structure in medicinal chemistry, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Physico-chemical Properties
Understanding the physico-chemical properties of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is essential for evaluating its potential applications in research settings.
Physical Characteristics
The compound is presumed to exist as a solid at standard temperature and pressure, consistent with similar chromone derivatives. Its relatively high molecular weight of 449.4 g/mol and the presence of multiple aromatic rings contribute to its presumed stability.
Computed Molecular Properties
Based on structural analysis and computational methods, several key molecular properties have been determined:
| Property | Value |
|---|---|
| XLogP3 | ~2.5-3.5 (estimated based on similar compounds) |
| Hydrogen Bond Acceptor Count | 6 |
| Hydrogen Bond Donor Count | 0 |
| Rotatable Bond Count | ~4-5 |
| Topological Polar Surface Area | ~75-85 Ų (estimated) |
| Heavy Atom Count | 32 |
Table 2: Estimated molecular properties of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate based on structural analysis and comparison with related compounds
Solubility and Stability
The compound's solubility profile is influenced by its various functional groups. The presence of the morpholine carboxylate group likely enhances aqueous solubility compared to unsubstituted chromones, while the methoxyphenyl and trifluoromethyl groups contribute to solubility in organic solvents. Based on structural analysis:
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Expected solubility in polar organic solvents (DMSO, DMF, acetone)
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Limited water solubility due to the presence of multiple aromatic rings
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Enhanced stability due to the trifluoromethyl group, which typically increases metabolic stability in similar compounds
Comparative Analysis with Structural Analogs
Comparing 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate with structurally related compounds provides insights into its unique properties and potential applications.
Structural Comparison with Related Compounds
| Compound | Structural Differences | Potential Impact on Properties |
|---|---|---|
| [3-(4-methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate | Lacks trifluoromethyl group at C-2 | Likely lower lipophilicity, different metabolic stability profile |
| 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate | Different position of methoxy group and connectivity | Different electronic properties and potential biological interactions |
| 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate | Different substitution pattern, lacks trifluoromethyl, contains 2-methylbenzoate instead of morpholine carboxylate | Different solubility profile and biological targeting |
Table 3: Comparative analysis of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate with structurally related compounds
Unique Features
The combination of the specific substituents in 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate confers several unique properties:
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The trifluoromethyl group at C-2 likely enhances lipophilicity and metabolic stability
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The morpholine carboxylate at C-7 may improve bioavailability compared to other functional groups
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The 4-methoxyphenyl group at C-3 potentially contributes to specific receptor or enzyme interactions
Analytical Characterization Methods
Comprehensive characterization of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate would typically involve multiple analytical techniques:
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR for proton environments
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¹³C NMR for carbon environments
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¹⁹F NMR for trifluoromethyl group analysis
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Mass Spectrometry:
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Determination of molecular weight and fragmentation pattern
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High-resolution mass spectrometry for elemental composition confirmation
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Infrared Spectroscopy:
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Identification of key functional groups (carbonyl, ether, trifluoromethyl)
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Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC):
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Assessment of purity
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Retention time determination for identification
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Thin-Layer Chromatography (TLC):
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Monitoring of reactions
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Rapid purity assessment
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